potassium 5-acetylpyrimidine-4-carboxylate
Description
Properties
CAS No. |
2088283-10-5 |
|---|---|
Molecular Formula |
C7H5KN2O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
potassium;5-acetylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H6N2O3.K/c1-4(10)5-2-8-3-9-6(5)7(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
OIJCXWMVWJBPMQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CN=CN=C1C(=O)[O-].[K+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Saponification of the Ethyl Ester
The ethyl ester group at C4 is hydrolyzed to a carboxylic acid using aqueous base. Lithium hydroxide (LiOH) or potassium hydroxide (KOH) in tetrahydrofuran (THF)-water (3:1) at 60°C for 12–18 hours achieves complete conversion. For instance, 5-acetylpyrimidine-4-carboxylic acid ethyl ester (1.0 equiv) treated with LiOH (4.0 equiv) yields the carboxylic acid with >95% purity after acidification (pH 4–5).
Potassium Salt Formation
Neutralization of the carboxylic acid with potassium carbonate (K2CO3) or KOH in ethanol-water (2:1) at 25°C precipitates the potassium salt. Filtration and drying under vacuum yield potassium 5-acetylpyrimidine-4-carboxylate as a crystalline solid. The PMC study reports analogous salt formations using amine bases, achieving >99% conversion.
Alternative Synthetic Approaches
Post-Synthesis Acetylation
Direct acetylation of pyrimidine-4-carboxylic acid is challenging due to the ring’s electron-deficient nature. However, Friedel-Crafts acylation using acetyl chloride and AlCl3 in dichloromethane (0°C to RT, 16 hours) introduces the acetyl group at C5 with 40–50% yield. This method requires rigorous exclusion of moisture to prevent side reactions.
Nucleophilic Aromatic Substitution
2-Chloro-5-nitropyrimidine undergoes substitution with potassium acetate (KOAc) in dimethylformamide (DMF) at 120°C, followed by nitro group reduction (H2/Pd-C) and oxidation (KMnO4) to install the carboxylate. While step-intensive, this route offers regioselectivity.
Optimization of Reaction Conditions
Cyclocondensation Catalysts
Comparative studies show that HCl outperforms H2SO4 in minimizing isomerization. For example, HCl (0.5 equiv) at 100°C reduces ethyl-3-methylisoxazole-4-carboxylate impurities to <0.1%.
Solvent Systems
Toluene-acetic acid (3:1) enhances crystallization of intermediates, reducing isomeric impurities to 0.05%.
Temperature Control
Maintaining hydrolysis temperatures below 60°C prevents decarboxylation, as evidenced by HPLC monitoring.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Potassium 5-acetylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the acetyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Potassium 5-acetylpyrimidine-4-carboxylate serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex molecules. The compound can undergo nucleophilic substitution reactions, where the carboxylate group can interact with electrophiles, facilitating the formation of new carbon-carbon bonds. This property is particularly beneficial in synthesizing heterocyclic compounds and pharmaceuticals.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Various substituted pyrimidines |
| Condensation | Forms larger molecules through the elimination of small molecules | Polymeric materials |
| Cyclization | Creates cyclic structures from linear precursors | Complex heterocycles |
Biological Applications
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its ability to form coordination complexes with metal ions makes it a candidate for studying enzyme mechanisms and protein interactions. Additionally, derivatives of this compound have shown promise in medicinal chemistry as potential drug candidates.
Case Study: Antitumor Activity
Recent studies have explored the antitumor properties of derivatives of this compound. For instance, compounds synthesized from this precursor have exhibited selective cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Pharmaceutical Development
The pharmaceutical industry is particularly interested in this compound due to its potential as an intermediate in drug synthesis. Its derivatives have been studied for their therapeutic properties, including anti-inflammatory and antimicrobial activities. The compound's structural features allow for modifications that can enhance bioactivity and selectivity.
Table 2: Pharmaceutical Applications of Derivatives
| Compound Type | Activity Type | Notable Examples |
|---|---|---|
| Antimicrobials | Inhibition of bacterial growth | Various synthesized derivatives |
| Anti-inflammatories | Reduction of inflammation | Compounds targeting COX enzymes |
| Anticancer agents | Cytotoxicity against tumors | Derivatives tested on HeLa cells |
Mechanism of Action
The mechanism by which potassium 5-acetylpyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate various biochemical pathways, potentially through its interaction with enzymes and receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between potassium 5-acetylpyrimidine-4-carboxylate and analogous pyrimidine derivatives:
*Inferred molecular formula based on structural analogs.
Structural and Functional Analysis
- Substituent Effects: C2 Position: Amino () or phenyl () substituents at C2 modulate electronic and steric properties. For example, the amino group in ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate increases polarity and hydrogen-bonding capacity, critical for interactions in biological systems . C4 Position: Hydroxyl (), propyl (), or carboxylate groups (hypothetical potassium salt) influence solubility and reactivity. The hydroxyl group in compound 8 () undergoes chlorination with POCl₃ to form reactive intermediates . C5 Position: Acetyl (hypothetical), ester, or carboxylate groups determine hydrolytic stability. Ethyl esters (e.g., 4c in ) are prone to hydrolysis under basic conditions, whereas potassium carboxylates offer improved aqueous compatibility.
- Synthetic Routes: Ethyl 2-phenylpyrimidine-5-carboxylate (4c) is synthesized via condensation of benzamidine hydrochloride with diethyl malonate derivatives, followed by chlorination and dehalogenation (50% yield) . Ethyl 2-amino-4-propylpyrimidine-5-carboxylate () likely involves nucleophilic substitution or cross-coupling to introduce the propyl group.
Physicochemical and Spectroscopic Data
- NMR Trends :
- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (8) : Downfield shifts at δ 12.22 (1H, OH) and δ 8.64 (C5-H) indicate strong hydrogen bonding and aromatic deshielding .
- Ethyl 2-phenylpyrimidine-5-carboxylate (4c) : The C5 ester carbonyl appears at δ 166.30 (13C-NMR), while phenyl protons resonate at δ 8.45–7.52 .
Biological Activity
Potassium 5-acetylpyrimidine-4-carboxylate is a derivative of pyrimidine, a heterocyclic aromatic organic compound that plays a significant role in various biological processes. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOK
- Molecular Weight : 210.25 g/mol
This compound features an acetyl group and a carboxylate group attached to the pyrimidine ring, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. A study focusing on the antibacterial effects of various pyrimidine derivatives found that compounds similar to this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 500 to 1000 µg/mL for effective strains such as E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 500-1000 | E. coli, S. aureus |
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. A study involving structure-based design and biological evaluation showed that certain pyrimidine compounds could inhibit cell proliferation in cancer cell lines. The IC values for this compound were found to be in the range of 5.351 to 18.69 µg/mL against HepG2 liver cancer cells .
| Compound | IC (µg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | 5.351 - 18.69 | HepG2 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has been investigated for anti-inflammatory properties. In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives revealed that this compound exhibited significant antibacterial activity against both E. coli and S. aureus, supporting its potential use as an antibacterial agent .
- Cytotoxicity in Cancer Cells : In a comparative analysis, this compound was shown to possess cytotoxic effects on HepG2 cells, with a notable reduction in cell viability at lower concentrations .
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory pathways, reducing the levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting its therapeutic potential in inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for potassium 5-acetylpyrimidine-4-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrimidine precursors. For example, analogous pyrimidine carboxylates are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Potassium salt formation may follow carboxylate ester hydrolysis using KOH/EtOH, with yield optimization dependent on stoichiometric ratios and reaction time. Reflux conditions (e.g., 80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer: Characterization requires tandem analytical techniques:
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves acetyl (δ ~2.5 ppm) and carboxylate (δ ~160–170 ppm) groups. 2D NMR (COSY, HSQC) confirms substituent positioning .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O carboxylate) validate functional groups .
- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) paired with high-resolution MS confirms purity (>95%) and molecular ion peaks .
Q. What are the primary applications of this compound in biochemical research?
Methodological Answer: The compound is used as:
- Enzyme inhibitor scaffolds : Its acetyl and carboxylate groups enable chelation with metalloenzyme active sites (e.g., carbonic anhydrase). Assays involve kinetic monitoring (UV-Vis at 280–320 nm) to measure IC₅₀ values .
- Anticancer agent precursor : In vitro cytotoxicity testing against HeLa or MCF-7 cells (MTT assays) identifies structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
Methodological Answer: Discrepancies often arise from substituent electronic effects. For example:
- SAR Analysis : Compare logP values (HPLC-derived) and electrostatic potential maps (DFT calculations) to assess bioavailability and target binding .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding modes vs. inactive analogs .
Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Phosphate buffers (pH 2–9) simulate gastrointestinal and plasma environments .
- Light sensitivity : Conduct photostability studies (ICH Q1B guidelines) using UV lamps (320–400 nm) to identify degradation products via LC-MS .
Q. How can computational methods optimize the synthesis of this compound derivatives for enhanced bioactivity?
Methodological Answer:
- In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to targets (e.g., EGFR).
- Retrosynthetic analysis : Tools like Synthia™ identify feasible routes for introducing electron-withdrawing groups (e.g., -NO₂) to enhance reactivity .
Data Analysis and Validation
Q. What strategies validate the purity of this compound in complex reaction mixtures?
Methodological Answer:
- TLC-MS coupling : Use silica gel plates (CH₂Cl₂/MeOH 9:1) with UV254 detection, followed by ESI-MS to confirm Rf-correlated masses .
- Elemental analysis : Match experimental C/H/N ratios (<0.3% deviation) to theoretical values from the molecular formula .
Q. How should researchers address inconsistencies in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (25–60°C) identifies conformational exchange broadening.
- Isotopic labeling : Synthesize ¹³C-labeled acetyl groups to simplify COSY/HSQC interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
